molecular formula C14H13NO3 B6368160 Ethyl 4-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261945-50-9

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368160
CAS No.: 1261945-50-9
M. Wt: 243.26 g/mol
InChI Key: CUKLLRJDRPHPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.25 g/mol It is a member of the pyridine and benzoate ester families, characterized by the presence of a hydroxypyridine ring attached to a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-hydroxypyridin-3-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

    Time: The reaction time can vary but generally ranges from several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-hydroxypyridin-3-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypyridine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 4-(5-hydroxypyridin-3-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A compound with an amino group instead of a hydroxypyridine ring, used as a local anesthetic.

    Ethyl 4-hydroxybenzoate: A compound with a hydroxyl group on the benzene ring, used as a preservative in cosmetics and pharmaceuticals.

The uniqueness of this compound lies in the presence of both the hydroxypyridine and benzoate ester functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-13(16)9-15-8-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKLLRJDRPHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683070
Record name Ethyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-50-9
Record name Ethyl 4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.